(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4aH-pyrido[1,2-c]pyrimidin-4-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-5-8-6-11-7-12-4-2-1-3-9(8)12/h1-4,6-7,9H,5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBFQKVLALALIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=CN=CN2C=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269098 | |
| Record name | 4aH-Pyrido[1,2-c]pyrimidine-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632286-15-7 | |
| Record name | 4aH-Pyrido[1,2-c]pyrimidine-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632286-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4aH-Pyrido[1,2-c]pyrimidine-4-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901269098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4ah Pyrido 1,2 C Pyrimidin 4 Yl Methanamine and Its Derivatives
Strategies for Constructing the Pyrido[1,2-c]pyrimidine (B1258497) Ring System
The assembly of the bicyclic pyrido[1,2-c]pyrimidine core can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate availability, reaction conditions, and potential for diversification.
Cyclocondensation reactions represent a robust and widely employed method for building the pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) scaffold. A notable example involves the synthesis of 4-aryl-2H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives. This process begins with the C-arylation of phenylacetonitrile (B145931) derivatives with 2-bromopyridine (B144113) to yield α-(2-pyridyl)-α-(aryl)-acetonitriles. These intermediates are then hydrolyzed to the corresponding acetamides. The final ring-closing step is a cyclocondensation reaction between the α-(2-pyridyl)-α-(aryl)-acetamide and diethyl carbonate, which efficiently forms the desired pyrido[1,2-c]pyrimidine-1,3-dione core nih.gov. This multi-step sequence highlights a classical build-up strategy, starting from simple pyridine and nitrile precursors.
Table 1: Example of Cyclocondensation for Pyrido[1,2-c]pyrimidine Core This table is interactive. You can sort and filter the data.
| Starting Material 1 | Starting Material 2 | Reagent | Product | Reference |
|---|---|---|---|---|
| α-(2-pyridyl)-α-(aryl)-acetamide | Diethyl Carbonate | Base | 4-aryl-2H-pyrido[1,2-c]pyrimidine-1,3-dione | nih.gov |
Note: The second entry describes the synthesis of the related pyrido[1,2-a]pyrimidine (B8458354) isomer, illustrating a common strategy in this chemical family.
Intramolecular cyclization offers another powerful route, wherein a suitably functionalized pyridine derivative undergoes a ring-closing reaction to form the fused pyrimidine ring. This strategy has been successfully used to synthesize 4-aryloctahydropyrido[1,2-c]pyrimidine-1,3-diones. The key precursors for this transformation are α-aryl-α-(1-ethoxycarbonyl-2-piperidyl)-acetamide derivatives, which are designed to contain all the necessary atoms for the second ring. Upon treatment with appropriate reagents to induce cyclization, these linear precursors form the bicyclic octahydro-pyrido[1,2-c]pyrimidine structure. Spectroscopic and X-ray diffraction data have confirmed the configuration of the stereocenters at C4 and C4a in the resulting products ajol.info.
Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. While MCRs are a cornerstone for the synthesis of various pyridopyrimidine isomers, such as pyrido[2,3-d]pyrimidines and pyrido[4,3-d]pyrimidines, specific protocols that lead directly to the pyrido[1,2-c]pyrimidine scaffold are less frequently reported in the surveyed literature rsc.orgrsc.org. The development of novel MCRs for this specific isomer remains an area of interest for synthetic chemists.
Solid-phase synthesis offers significant advantages for creating libraries of compounds for biological screening, owing to simplified purification and the potential for automation. A number of pyrido[1,2-c]pyrimidine derivatives have been successfully synthesized using this technique nih.gov. One effective method utilizes an iminophosphorane methodology. The synthesis begins with a Staudinger reaction between a polymer-bound triphenylphosphine (B44618) and an ethyl α-azido-β-(2-pyridyl)acrylate to generate a resin-bound iminophosphorane. This intermediate then undergoes an aza-Wittig reaction with various isocyanates, isothiocyanates, or carbodiimides, followed by intramolecular cyclization, to yield the desired pyrido[1,2-c]pyrimidine derivatives attached to the solid support, which are subsequently cleaved for purification and analysis nih.gov.
Table 2: Solid-Phase Synthesis of Pyrido[1,2-c]pyrimidine Derivatives This table is interactive. You can sort and filter the data.
| Key Reaction | Resin-Bound Intermediate | Reagents | Product Class | Reference |
|---|
Targeted Synthesis of the 4aH-Pyrido[1,2-c]pyrimidine Moiety
The "4aH" designation in the target compound signifies a saturated carbon atom at the bridgehead position (C-4a), indicating that the pyridine ring of the aromatic pyrido[1,2-c]pyrimidine system is partially or fully hydrogenated. The synthesis of such saturated systems is typically achieved through the reduction of the corresponding aromatic precursor.
A well-documented method for this transformation is catalytic hydrogenation. For instance, derivatives of 4-aryl-2H-pyrido[1,2-c]pyrimidine-1,3-dione can be subjected to catalytic reduction using 10% Palladium on carbon (Pd/C) as the catalyst. This process selectively reduces the pyridine ring, yielding 4-aryl-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione derivatives, which contain the desired 4aH-moiety nih.gov. This selective reduction is a crucial step in transforming the planar aromatic precursors into the three-dimensional scaffold of the target molecule.
Introduction of the Methanamine Functionality at the C-4 Position
In the absence of a direct precedent, a plausible synthetic route can be proposed based on standard organic transformations. This hypothetical pathway would likely involve a precursor bearing a functional group at the C-4 position that can be readily converted to a methanamine. A cyano (-CN) or carboxamide (-CONH₂) group would be an ideal handle for this purpose.
A proposed multi-step synthesis could therefore be envisioned as follows:
Synthesis of a 4-Cyano-pyrido[1,2-c]pyrimidine Precursor : The initial goal would be to synthesize a pyrido[1,2-c]pyrimidine ring bearing a cyano group at the C-4 position. This might be achieved through methods such as nucleophilic aromatic substitution on a 4-halo-pyrido[1,2-c]pyrimidine or via a Sandmeyer-type reaction from a 4-amino precursor.
Reduction of the Pyridine Ring : The resulting 4-cyano-pyrido[1,2-c]pyrimidine would then undergo catalytic hydrogenation, similar to the method described in section 2.2, to produce the saturated 4aH-pyrido[1,2-c]pyrimidine ring system.
Reduction of the Cyano Group : The final step would be the reduction of the C-4 cyano group to the target methanamine functionality. This is a well-established transformation that can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under different conditions (e.g., using a Raney Nickel catalyst).
This proposed route provides a logical and chemically sound strategy for accessing the novel compound (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine, paving the way for its synthesis and future investigation.
Stereoselective Synthesis of this compound Stereoisomers
Achieving stereocontrol in the synthesis of pyrido[1,2-c]pyrimidine derivatives is crucial for developing enantiomerically pure compounds. While direct stereoselective synthesis of this compound is not extensively documented, methodologies for the asymmetric synthesis of the saturated hexahydro- and octahydropyrido[1,2-c]pyrimidinone core provide a foundational strategy. These approaches often rely on the use of chiral auxiliaries to direct the formation of specific stereocenters.
A notable method involves an "Asymmetric Electrophilic α-Amidoalkylation" (AEαA) reaction on a piperidine (B6355638) precursor. znaturforsch.comznaturforsch.com This strategy utilizes a chiral alkylaminocarbonyl group as an auxiliary to control the stereochemical outcome. The synthesis begins with the attachment of a chiral isocyanate, such as (S)-1-(1-isocyanatoethyl)benzene, to a tetrahydropyridine (B1245486), which serves as the chiral auxiliary. znaturforsch.com The resulting enamide is then activated to form a chiral N-acyliminium ion. This intermediate reacts with a nucleophile, leading to a 2-substituted piperidine derivative. znaturforsch.comznaturforsch.com
The subsequent intramolecular condensation between the nitrogen of the aminocarbonyl group and a keto function in the newly introduced side chain yields the hexahydropyrido[1,2-c]pyrimidinone ring system. znaturforsch.com High diastereoselectivity is often achieved in this cyclization step. Finally, removal of the chiral auxiliary affords the enantiopure octahydropyrido[1,2-c]pyrimidinone. znaturforsch.comznaturforsch.com This enantiopure scaffold serves as a versatile precursor that can be further modified at various positions, including the C-4 position, to yield derivatives like the target methanamine.
| Step | Description | Chiral Auxiliary Example | Outcome |
| 1 | Attachment of Chiral Auxiliary | (S)-1-(1-isocyanatoethyl)benzene | Chiral tetrahydropyridine derivative |
| 2 | α-Amidoalkylation | Activation to N-acyliminium ion and nucleophilic attack | Diastereomerically enriched 2-substituted piperidine |
| 3 | Intramolecular Cyclization | Condensation of side chain with auxiliary nitrogen | Formation of hexahydropyrido[1,2-c]pyrimidinone |
| 4 | Auxiliary Removal | Hydrogenation over Palladium on carbon (Pd/C) | Enantiopure octahydropyrido[1,2-c]pyrimidin-1-one |
Catalytic Methods in Pyrido[1,2-c]pyrimidine Synthesis
Catalysis is central to the efficient and selective synthesis of the pyrido[1,2-c]pyrimidine scaffold. Both transition metal catalysis and organocatalysis have been employed to facilitate key bond-forming reactions, offering milder conditions and greater functional group tolerance compared to classical methods.
Transition metals, particularly palladium and copper, are widely used to construct the bicyclic pyrido[1,2-c]pyrimidine core and its derivatives. These catalysts are effective in promoting C-N and C-C bond-forming reactions, which are essential for ring closure and functionalization.
One-pot tandem reactions catalyzed by copper(I) iodide (CuI) have been developed for the synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones, a closely related isomer. This process involves an initial Ullmann-type C-N bond formation between a 2-halopyridine and an amine, followed by an intramolecular amidation to close the pyrimidine ring. This method is valued for its operational simplicity and broad substrate scope.
Palladium catalysis has been instrumental in the functionalization of the pre-formed pyrido[1,2-a]pyrimidine scaffold. For instance, a palladium-catalyzed direct C3 alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been achieved using silver acetate (B1210297) (AgOAc) and oxygen as the oxidant. This C-H activation strategy allows for the introduction of various acrylate (B77674) esters and styrenes with complete regio- and stereoselectivity, providing a powerful tool for diversifying the core structure.
The table below summarizes key transition metal-catalyzed reactions for the synthesis and functionalization of related pyridopyrimidine systems.
| Catalyst System | Reaction Type | Substrates | Product Class | Ref. |
| CuI | Tandem C-N Coupling / Amidation | 2-halopyridines, (Z)-3-amino-3-arylacrylate esters | Pyrido[1,2-a]pyrimidin-4-ones | |
| Pd(OAc)₂ / AgOAc / O₂ | C-H Alkenylation | 4H-pyrido[1,2-a]pyrimidin-4-ones, Acrylates/Styrenes | C3-alkenylated 4H-pyrido[1,2-a]pyrimidin-4-ones | |
| 10% Pd/C | Catalytic Reduction | 4-aryl-pyrido[1,2-c]pyrimidine-1,3-diones | 4-aryl-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-diones | nih.gov |
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. In the context of pyrido[1,2-c]pyrimidine synthesis, organocatalysis is particularly effective for constructing the chiral piperidine or tetrahydropyridine ring, which is a key building block for the final bicyclic system.
An efficient organocatalytic asymmetric cascade reaction has been developed for the synthesis of highly functionalized tetrahydropyridines. nih.govacs.org This reaction utilizes a quinine-derived squaramide as the catalyst in a one-pot, triple-domino sequence involving Michael addition, aza-Henry reaction, and cyclization. nih.govnih.gov This methodology allows for the creation of tetrahydropyridines with three contiguous stereocenters in good yields and with excellent enantioselectivity. nih.gov These chiral tetrahydropyridine products are valuable intermediates that can be further elaborated into complex fused heterocyclic systems like pyrido[1,2-c]pyrimidines.
The key advantages of this organocatalytic approach include:
High Stereoselectivity: Generation of multiple stereocenters with high enantiomeric excess (ee). nih.gov
Mild Conditions: Reactions are typically run at or near room temperature.
Low Catalyst Loading: Efficient catalysis is often achieved with a small amount of the organocatalyst. nih.gov
Domino Strategy: Multiple bonds are formed in a single operation, increasing efficiency and reducing waste. acs.org
Green Chemistry Principles in the Synthesis of Pyrido[1,2-c]pyrimidine Derivatives
The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance. The goal is to reduce environmental impact by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
Several green strategies have been applied to the synthesis of pyrimidine and pyridopyrimidine derivatives:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, which incorporates most or all of the atoms of the reactants. MCRs are inherently atom-economical and reduce the number of synthetic steps and purification procedures required.
Use of Nanocatalysts: Nanomaterial-based catalysts, such as magnetic nanoparticles, offer high catalytic activity due to their large surface-area-to-volume ratio. Their magnetic properties allow for easy separation from the reaction mixture using an external magnet, enabling simple catalyst recycling and reuse, which aligns with green chemistry principles.
Solvent-Free and Mechanochemical Methods: Conducting reactions without a solvent or using mechanical force (ball-milling) instead of traditional heating can significantly reduce waste and energy consumption. A mechanochemical approach has been successfully used for the solvent-free and catalyst-free synthesis of pyrido[2,3-d]pyrimidines.
Microwave and Ultrasound-Assisted Synthesis: These alternative energy sources can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods.
| Green Chemistry Principle | Application in Pyridopyrimidine Synthesis | Benefit |
| Atom Economy | Multicomponent reactions (MCRs) | High efficiency, reduced waste |
| Catalyst Reusability | Use of magnetic nanocatalysts (e.g., Fe₃O₄) | Simplified purification, cost reduction |
| Energy Efficiency | Microwave-assisted and ultrasound-assisted synthesis | Drastically reduced reaction times, higher yields |
| Waste Reduction | Solvent-free mechanochemical synthesis (ball-milling) | Elimination of hazardous solvents, lower energy use |
Chemical Transformations and Derivatization of the 4ah Pyrido 1,2 C Pyrimidin 4 Yl Methanamine Scaffold
Functional Group Interconversions on the (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine Core
The primary aminomethyl group attached to the C4 position of the pyridopyrimidine core is a key site for functional group interconversions, allowing for the introduction of diverse functionalities and the modulation of the molecule's physicochemical properties.
The primary amine can readily undergo N-acylation with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. chemguide.co.uktandfonline.com The choice of the acylating agent allows for the introduction of a wide variety of substituents, from simple alkyl and aryl groups to more complex moieties. researchgate.net
N-alkylation of the primary amine can be achieved using alkyl halides. organic-chemistry.org However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination with aldehydes or ketones can be employed. This two-step, one-pot process involves the formation of an intermediate imine followed by its reduction. Another approach for controlled alkylation involves the use of alcohols as alkylating agents, catalyzed by transition metals like iridium or ruthenium. nih.gov The Hofmann N-alkylation, using catalytic amounts of alkyl halides, also offers a selective method for mono- or di-alkylation. rsc.org
Furthermore, the primary amine can be converted into a sulfonamide through sulfonylation with sulfonyl chlorides in the presence of a base. cbijournal.com This transformation is valuable for introducing a sulfonamide moiety, which is a common pharmacophore in medicinal chemistry. nih.gov The synthesis of primary sulfonamides can also be achieved directly from organometallic reagents and a suitable sulfinylamine reagent. acs.org An electrochemical oxidative coupling of amines and thiols presents another modern approach to sulfonamide synthesis. acs.org
Table 1: Potential Functional Group Interconversions of the Aminomethyl Group
| Transformation | Reagents and Conditions | Potential Product |
| N-Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | N-((4aH-Pyrido[1,2-c]pyrimidin-4-yl)methyl)acetamide |
| N-Alkylation | Alkyl halide (e.g., Methyl iodide), Base (e.g., Potassium carbonate), Solvent (e.g., Acetonitrile) | N-Methyl-(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine |
| Reductive Amination | Aldehyde (e.g., Benzaldehyde), Reducing agent (e.g., Sodium triacetoxyborohydride), Solvent (e.g., Dichloroethane) | N-Benzyl-(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine |
| Sulfonylation | Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride), Base (e.g., Pyridine), Solvent (e.g., Dichloromethane) | N-((4aH-Pyrido[1,2-c]pyrimidin-4-yl)methyl)-4-methylbenzenesulfonamide |
Substituent Effects on Reactivity and Selectivity
The reactivity and regioselectivity of the pyrido[1,2-c]pyrimidine (B1258497) core are significantly influenced by the nature and position of substituents. The aminomethyl group at the C4 position, being an electron-donating group through inductive effects, is expected to activate the heterocyclic system towards electrophilic attack.
In electrophilic aromatic substitution reactions, electron-donating groups generally direct incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.org For the this compound scaffold, this would imply that electrophilic attack is more likely to occur on the pyridine (B92270) ring of the fused system. The precise position of substitution would depend on the relative activation of the different positions on the pyridine and pyrimidine (B1678525) rings, as well as steric hindrance from the aminomethyl group.
Conversely, the introduction of electron-withdrawing groups onto the scaffold would deactivate the ring system towards electrophilic substitution and could alter the regioselectivity of such reactions. The electronic nature of substituents can also impact the nucleophilicity of the nitrogen atoms within the rings, potentially influencing the site of alkylation or other reactions involving these atoms. Studies on other pyrimidine systems have shown a complex interplay between the electronic nature of substituents and their effect on reactivity in electrophilic substitution reactions. csu.edu.auresearchgate.net
Regioselective Functionalization of the Pyrido[1,2-c]pyrimidine System
Achieving regioselective functionalization of the pyrido[1,2-c]pyrimidine core is crucial for the synthesis of well-defined derivatives. Based on the general principles of heterocyclic chemistry and studies on related systems, several regioselective reactions can be envisioned.
Halogenation is a common method for introducing a functional handle for further transformations. The use of N-halosuccinimides (NBS, NCS, NIS) can provide a source of electrophilic halogens. The regioselectivity of halogenation on the pyrido[1,2-c]pyrimidine ring would be dictated by the electronic effects of the existing aminomethyl group and the inherent reactivity of the different positions on the heterocyclic core. In some N-heterocycles, regioselective halogenation can be facilitated by hypervalent iodine(III) reagents under aqueous conditions. nih.gov
Nitration of the pyrido[1,2-c]pyrimidine ring would likely require careful control of reaction conditions to avoid over-nitration or side reactions. The use of a nitrating mixture (e.g., nitric acid and sulfuric acid) could lead to the introduction of a nitro group, with the position of substitution influenced by the directing effect of the aminomethyl group. The concentration of nitric acid can play a crucial role in the outcome of the reaction. rsc.org
Table 2: Potential Regioselective Functionalization Reactions
| Reaction | Reagents and Conditions | Potential Product |
| Bromination | N-Bromosuccinimide (NBS), Solvent (e.g., Acetonitrile) | Bromo-(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine derivative |
| Nitration | Nitric acid, Sulfuric acid | Nitro-(4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine derivative |
C-H Bond Functionalization Strategies
Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis for the efficient and atom-economical modification of heterocyclic scaffolds. nih.gov
Palladium-catalyzed C-H arylation could be a viable strategy for introducing aryl groups onto the pyrido[1,2-c]pyrimidine core. nih.govrsc.org These reactions often proceed with the aid of a directing group, and it is plausible that one of the nitrogen atoms in the pyrimidine ring could serve this role, directing the arylation to a specific C-H bond. rsc.org The use of phenyldiazonium tetrafluoroborate (B81430) as an aryl source in a Ru-photoredox mediated Pd-catalyzed C-H arylation has been demonstrated for related systems. nih.govrsc.org
Rhodium-catalyzed C-H alkylation and alkenylation are also well-established methods for the functionalization of nitrogen heterocycles. nih.govresearchgate.netnih.gov These reactions can be used to introduce alkyl or alkenyl groups at specific positions, often with high regioselectivity. For instance, Rh(III)-catalyzed C-H alkylation of heterocycles with allylic alcohols in water has been reported. dntb.gov.ua
Heterocyclic Annulation and Extension of the Pyrido[1,2-c]pyrimidine Scaffold
The functional groups on the this compound scaffold can be utilized to construct additional fused heterocyclic rings, leading to more complex molecular architectures.
The primary amine can be a key functional group for annulation reactions . For example, reaction with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of a new pyrimidine or pyridine ring fused to the existing scaffold. The synthesis of thiazolo-pyridopyrimidines has been achieved from 6-amino-2,3-dihydro-2-thioxopyrimidin-4(1H)-one, highlighting the utility of amino groups in such cyclizations. nih.gov
Furthermore, if a functional group is introduced onto the pyridopyrimidine core, for instance, through halogenation, it can serve as a handle for further annulation reactions. For example, a halogenated derivative could undergo transition-metal-catalyzed cross-coupling reactions followed by intramolecular cyclization to build a new ring. Oxidative [3+2] annulation of activated pyridines with β-arylethenesulfonyl fluorides has been shown to produce indolizine (B1195054) derivatives. rsc.org Similarly, [4+1] annulation reactions of cyclic pyridinium (B92312) ylides have been used to construct spirocyclic skeletons. nih.gov
Structure Activity Relationship Sar and Design Principles for 4ah Pyrido 1,2 C Pyrimidin 4 Yl Methanamine Analogs
Impact of Structural Modifications on Specific Biological Target Interactions
The biological activity of (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine analogs is profoundly influenced by structural modifications to the core scaffold and its substituents. Research has primarily focused on the impact of these changes on targets such as serotonin (B10506) receptors (5-HT1A) and the serotonin transporter (SERT), as well as various kinases involved in cell signaling pathways.
For analogs targeting serotonergic systems, modifications at the 4-position of the pyrido[1,2-c]pyrimidine (B1258497) ring are critical. While direct SAR studies on the aminomethyl group are limited, extensive research on 4-aryl substituted analogs provides valuable insights. For instance, the nature and position of substituents on a 4-aryl ring dramatically alter binding affinities for 5-HT1A receptors and SERT. A para-substitution with electron-donating groups like methoxy (B1213986) (-OCH3) or electron-withdrawing groups like fluorine (-F) on the aryl ring has been shown to increase affinity for both targets. nih.gov Conversely, the introduction of a bulky 2-methyl group on a linked piperidyl-indole moiety can lead to a significant decrease in binding affinity. nih.gov
Saturation of the pyridine (B92270) ring within the pyrido[1,2-c]pyrimidine scaffold also plays a crucial role. Studies comparing 4-aryl-2H-pyrido[1,2-c]pyrimidines with their 4-aryl-5,6,7,8-tetrahydro-pyrido[1,2-c]pyrimidine counterparts have demonstrated that the degree of saturation affects the conformational flexibility of the molecule, thereby influencing its interaction with the binding sites of biological targets. nih.gov
In the context of anticancer activity, where pyridopyrimidine scaffolds have been explored as kinase inhibitors, substitutions at various positions of the fused ring system are pivotal. For the related pyrido[2,3-d]pyrimidine (B1209978) scaffold, the introduction of different substituents at the C4 position, including N-alkyl, N-aryl, O-aryl, and S-aryl groups, has been shown to be critical for achieving inhibitory activity against kinases like ZAP-70. nih.gov
The following table summarizes the observed impact of structural modifications on the biological activity of pyridopyrimidine analogs from various studies.
| Scaffold Modification | Biological Target | Effect on Activity |
| Para-substitution (-OCH3, -F) on 4-aryl ring | 5-HT1A Receptor & SERT | Increased affinity nih.gov |
| 2-methyl substitution on linked piperidyl-indole | 5-HT1A Receptor & SERT | Decreased affinity nih.gov |
| Saturation of the pyridine ring | 5-HT1A Receptor & SERT | Alters conformational flexibility and binding nih.gov |
| N-alkyl, N-aryl, O-aryl, S-aryl at C4 | ZAP-70 Kinase | Modulates inhibitory activity nih.gov |
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore model for a class of compounds outlines the essential steric and electronic features required for optimal interaction with a specific biological target. For the this compound scaffold and its analogs, several key pharmacophoric elements have been identified based on their interactions with various receptors and enzymes.
The core pyrido[1,2-c]pyrimidine nucleus serves as a rigid scaffold that properly orients the essential substituent groups for interaction with the target. The nitrogen atoms within this heterocyclic system are often involved in crucial hydrogen bonding interactions with amino acid residues in the binding pocket of the target protein. nih.gov
The aminomethyl group at the 4-position is a key feature, with the primary amine likely acting as a hydrogen bond donor and participating in ionic interactions. The flexibility of this side chain allows it to adopt a suitable conformation for binding.
For analogs with activity at serotonin receptors, a common pharmacophore model includes:
A protonatable nitrogen atom, present in the aminomethyl group, which is crucial for interaction with a conserved aspartate residue in the binding site of aminergic GPCRs.
An aromatic region, which can be the pyridopyrimidine core itself or an additional aryl substituent, that engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues of the receptor. nih.gov
A hydrogen bond acceptor, often a nitrogen atom within the pyridopyrimidine ring system.
In the context of kinase inhibition, the pharmacophore model for pyridopyrimidine derivatives typically involves:
A hydrogen bond donor/acceptor pattern provided by the pyrimidine (B1678525) ring that mimics the adenine (B156593) region of ATP, allowing for interaction with the hinge region of the kinase domain.
Hydrophobic groups that occupy hydrophobic pockets within the ATP-binding site, contributing to the potency and selectivity of the inhibitor. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools for predicting the activity of novel derivatives and for understanding the physicochemical properties that govern their potency.
While specific QSAR studies on this compound are not extensively documented, QSAR analyses have been successfully applied to the broader class of pyridopyrimidine derivatives. For instance, 2D-QSAR studies on new pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines have yielded statistically significant models with good predictive power for their anti-inflammatory and analgesic activities. nih.gov These models often incorporate descriptors such as electronic properties (e.g., partial charges), steric parameters (e.g., molar refractivity), and hydrophobicity (e.g., logP).
A hypothetical QSAR model for this compound analogs might take the following form:
pIC₅₀ = c₀ + c₁σ + c₂MR + c₃logP
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
σ represents the electronic effects of substituents.
MR accounts for the steric bulk of substituents.
logP describes the lipophilicity of the molecule.
c₀, c₁, c₂, and c₃ are regression coefficients determined from the analysis of a training set of compounds.
Such a model would allow researchers to predict the biological activity of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates for further development.
Computational Design Approaches for Novel Derivatives
Computational chemistry and molecular modeling play a pivotal role in the rational design of novel this compound derivatives with improved pharmacological profiles. These approaches provide insights into the binding modes of ligands and help in predicting their affinity for a given biological target.
Molecular Docking: This technique is widely used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For pyridopyrimidine analogs, docking studies have been instrumental in elucidating their binding modes within the active sites of various kinases and G-protein coupled receptors. nih.govnih.gov For instance, docking simulations can reveal key hydrogen bonding interactions between the nitrogen atoms of the pyridopyrimidine core and the hinge region of a kinase, as well as hydrophobic interactions that contribute to binding affinity.
Pharmacophore-Based Virtual Screening: Once a pharmacophore model has been established, it can be used to search large chemical databases for novel compounds that possess the required structural features. This approach allows for the rapid identification of diverse chemical scaffolds that could potentially exhibit the desired biological activity.
De Novo Design: This computational strategy involves the construction of novel molecules within the constraints of a receptor's binding site. Algorithms can be used to piece together molecular fragments to generate structures that are predicted to have high binding affinity. This approach can lead to the discovery of entirely new chemical classes of compounds based on the this compound scaffold.
The integration of these computational methods with traditional medicinal chemistry approaches accelerates the drug discovery process by enabling a more targeted and efficient exploration of the chemical space around the this compound core.
Mechanistic Biological Investigations of 4ah Pyrido 1,2 C Pyrimidin 4 Yl Methanamine and Its Derivatives
Enzyme Inhibition and Activation Studies
Derivatives of the pyridopyrimidine core have been extensively studied for their potential to modulate the activity of various enzyme systems. These investigations have revealed a broad spectrum of inhibitory actions, highlighting the versatility of this chemical scaffold in targeting key proteins involved in diverse physiological and pathological processes.
Kinase Activity Modulation
The modulation of kinase activity is a cornerstone of modern drug discovery, particularly in oncology. Various pyridopyrimidine derivatives have demonstrated potent inhibitory effects against several kinases. For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of PIM-1 kinase, with IC50 values as low as 11.4 nM. rsc.orgrsc.org In the context of cancer therapy, other derivatives have been synthesized as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), with IC50 values of 0.124 µM and 0.077 µM, respectively, for the most potent compounds. mdpi.com
Furthermore, the pyrido[3,4-d]pyrimidine (B3350098) scaffold has been explored for its inhibition of Monopolar spindle 1 (Mps1) kinase, a target in cancer treatment. mdpi.com The pyrido[2,3-d]pyrimidine derivative PD180970 has been shown to inhibit the p210Bcr-Abl tyrosine kinase with an IC50 of 2.5 nM, inducing apoptosis in leukemic cells. researchgate.net
| Compound Class | Target Kinase | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine derivative | PIM-1 | 11.4 nM | rsc.orgrsc.org |
| Pyrido[2,3-d]pyrimidine derivative | PIM-1 | 17.2 nM | rsc.orgrsc.org |
| Cyanopyridone derivative 5e | VEGFR-2 | 0.124 µM | mdpi.com |
| Cyanopyridone derivative 5e | HER-2 | 0.077 µM | mdpi.com |
| PD180970 | p210Bcr-Abl | 2.5 nM | researchgate.net |
Phosphodiesterase Inhibition
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. A series of 2-phenylpyrido[1,2-e]purin-4(3H)-one derivatives, which are structurally related to the pyridopyrimidine scaffold, have been synthesized and evaluated as potential inhibitors of PDE5, an enzyme targeted for the treatment of erectile dysfunction. nih.gov These compounds demonstrated functional efficacy on rabbit corpus cavernosum strips in vitro, indicating their potential as PDE5 inhibitors. nih.gov
Cyclooxygenase Pathway Regulation
The cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. A study on pyrido[1,2-c]pyrimidine (B1258497) derivatives revealed their ability to inhibit the generation of prostaglandin (B15479496) E2 (PGE2) by COX-2 in lipopolysaccharide-stimulated macrophages. nih.gov Some of these compounds were also found to have anti-inflammatory activity in vivo, reducing PGE2 levels in inflamed tissues without affecting gastric PGE2 content, suggesting a degree of COX-2 selectivity. nih.gov This selective inhibition is a desirable trait for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Other studies on different pyrimidine (B1678525) derivatives have also highlighted their potential as selective COX-2 inhibitors. mdpi.comnih.gov A novel pyrido[2,3-d]pyridazine-2,8-dione derivative was found to be a dual inhibitor of both COX-1 and COX-2. rsc.org
| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| Pyrido[1,2-c]pyrimidine derivatives | COX-2 | Inhibited PGE2 generation | nih.gov |
| Pyrimidine derivative L1 | COX-1 | IC50 > 10 µM | mdpi.com |
| Pyrimidine derivative L1 | COX-2 | IC50 = 0.21 µM | mdpi.com |
| Pyrimidine derivative L2 | COX-1 | IC50 = 8.12 µM | mdpi.com |
| Pyrimidine derivative L2 | COX-2 | IC50 = 0.24 µM | mdpi.com |
| Pyrido[2,3-d]pyridazine-2,8-dione derivative 7c | COX-1 & COX-2 | Dual inhibitor | rsc.org |
Glutaminyl Cyclase Inhibition
To date, there is no publicly available scientific literature detailing the investigation of (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine or any of its close structural analogs for inhibitory or activatory effects on glutaminyl cyclase.
Other Enzyme System Modulations (e.g., human carbonic anhydrase, bacterial biotin (B1667282) carboxylase, urease, human leukocyte elastase)
The therapeutic potential of pyridopyrimidine derivatives extends to a variety of other enzyme systems.
Human Carbonic Anhydrase: New pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to inhibit human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.govnih.gov The most active compound for hCA I inhibition had an IC50 of 6.79 µM, while the most active for hCA II had an IC50 of 7.22 µM. nih.govnih.gov Other related heterocyclic sulfonamides, such as pyrazolo[4,3-c]pyridines, have also been evaluated as inhibitors of these enzymes. mdpi.com
Bacterial Biotin Carboxylase: Pyridopyrimidine derivatives have been developed as inhibitors of bacterial biotin carboxylase, a key enzyme in fatty acid biosynthesis, making it an attractive target for novel antibiotics. nih.govresearchgate.netmdpi.comresearchgate.netekb.eg One derivative, 2-((2-Phenylpyrido[2,3-d]pyrimidin-4-yl)amino)phenol, showed promising activity in biotin carboxylase inhibition with a low minimum inhibitory concentration (MIC). ekb.eg
Urease: Several studies have explored pyridopyrimidine derivatives as urease inhibitors, which is relevant for treating infections caused by ureolytic bacteria like Helicobacter pylori. researchgate.netnih.govresearchgate.netbrieflands.com One study on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones identified compounds with potent urease inhibition, with IC50 values as low as 0.440 µM. researchgate.net Another study on spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indolines found a compound with an IC50 of 1.94 µM. nih.gov
Human Leukocyte Elastase: Heterocyclic systems including 3-hydroxypyridopyrimidines have been investigated as inhibitors of human leukocyte elastase, a protease implicated in inflammatory diseases. dntb.gov.ua
| Compound Class | Target Enzyme | Reported Activity | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine derivative 7e | Human Carbonic Anhydrase I | IC50 = 6.79 µM | nih.govnih.gov |
| Indolylchalcone derivative 5g | Human Carbonic Anhydrase II | IC50 = 7.22 µM | nih.govnih.gov |
| 2-((2-Phenylpyrido[2,3-d]pyrimidin-4-yl)amino)phenol | Bacterial Biotin Carboxylase | Promising Inhibition | ekb.eg |
| Pyrido[1,2-a]pyrimidine-2,4(3H)-dione 2a | Urease | IC50 = 0.440 µM | researchgate.net |
| Spiro indeno[1,2-b]pyrido[2,3-d]pyrimidine-5,3′-indoline 4a | Urease | IC50 = 1.94 µM | nih.gov |
| 3-Hydroxypyridopyrimidine derivatives | Human Leukocyte Elastase | Inhibitory Activity | dntb.gov.ua |
Receptor Binding Affinity Profiling
In addition to enzyme modulation, derivatives of this compound have been investigated for their ability to bind to various G-protein coupled receptors and transporters, particularly those involved in neurotransmission.
Several studies have focused on the synthesis of novel 4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives and their evaluation as ligands for serotonin (B10506) (5-HT) receptors and the serotonin transporter (SERT). nih.govnih.govresearchgate.netscience24.commdpi.comresearchgate.net These targets are crucial in the treatment of depression and anxiety.
One study detailed two series of novel 4-aryl-2H-pyrido[1,2-c]pyrimidine and 4-aryl-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives. nih.govmdpi.com These compounds generally demonstrated very high binding affinities for the 5-HT1A receptor, with some exhibiting Ki values in the low nanomolar range. nih.govmdpi.com However, most of the compounds showed low affinity for the SERT protein, with the exception of a few derivatives. nih.govmdpi.com For example, compound 6a showed a Ki of 32.0 nM for SERT. nih.gov
Extended receptor profiling of selected compounds also revealed very high affinities for the dopamine (B1211576) D2 and serotonin 5-HT2A receptors. nih.govmdpi.com Some compounds also displayed high to moderate affinities for the 5-HT7 receptor. nih.govmdpi.com Another study on 4-aryl-pyrido[1,2-c]pyrimidine derivatives with a conformationally restricted tryptamine (B22526) moiety also found high affinity for both the 5-HT1A receptor and SERT. nih.gov
| Compound | Target Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Compound 6a | SERT | 32.0 | nih.gov |
| Compound 7g | SERT | 48.0 | nih.gov |
| Series 6a-i | 5-HT1A | Very high affinity | nih.govmdpi.com |
| Series 7a-i | 5-HT1A | Very high affinity | nih.govmdpi.com |
| Selected compounds (6a, 7g, 6d, 7i) | D2 | Very high affinity | nih.govmdpi.com |
| Selected compounds (6a, 7g, 6d, 7i) | 5-HT2A | Very high affinity | nih.govmdpi.com |
| Compounds 9.1, 9.2, 9.4, 9.7, 9.9, 9.14, 9.27 | 5-HT1A & SERT | High affinity | nih.gov |
Serotonin Receptor Ligand Binding (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)
Derivatives of the pyrido[1,2-c]pyrimidine scaffold have been extensively investigated for their interaction with serotonin (5-HT) receptors, revealing a strong potential for modulating serotonergic neurotransmission. A significant body of research has focused on synthesizing and evaluating these compounds for their affinity towards various 5-HT receptor subtypes, particularly 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7, which are implicated in the pathophysiology of depression and other neuropsychiatric disorders.
In vitro radioligand binding assays have been instrumental in quantifying the affinity of these derivatives. For instance, a series of novel 4-aryl-2H-pyrido[1,2-c]pyrimidine and 4-aryl-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives demonstrated very high binding affinities for the 5-HT1A receptor. nih.gov Specifically, compounds within these series showed Ki values for the 5-HT1A receptor ranging from low nanomolar to sub-nanomolar concentrations. nih.govnih.gov The degree of saturation of the pyrido[1,2-c]pyrimidine ring and the nature of substituents on the 4-aryl moiety were found to significantly influence binding affinity. nih.gov Generally, derivatives with a saturated 5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine core exhibited higher affinity for both 5-HT1A receptors and the serotonin transporter (SERT) compared to their unsaturated counterparts.
Further studies have confirmed that these compounds often exhibit a dual-activity profile, acting as potent ligands for both the 5-HT1A receptor and SERT. mdpi.com For example, certain derivatives containing a piperidinyl-indole residue showed high binding affinity, with Ki values of 5.6 nM for 5-HT1A and 20.7 nM for SERT for one compound. mdpi.com In contrast, affinity for the 5-HT2A receptor was generally low to moderate across several tested series of pyrido[1,2-c]pyrimidine derivatives. nih.gov
Extended receptor profiling of selected compounds has also shed light on their interactions with other 5-HT receptor subtypes. Certain 4-aryl-pyrido[1,2-c]pyrimidine derivatives displayed high affinities for the 5-HT7 receptor, while others showed moderate affinity for this subtype. nih.gov This multi-receptor binding profile suggests a complex mechanism of action that could offer therapeutic advantages.
Interactive Data Table: Serotonin Receptor Binding Affinities of Selected Pyrido[1,2-c]pyrimidine Derivatives
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| Derivative 6a | 5-HT1A | Very High |
| 5-HT2A | Very High | |
| 5-HT7 | High | |
| SERT | 32.0 | |
| Derivative 6d | 5-HT1A | Very High |
| 5-HT2A | Very High | |
| 5-HT7 | Moderate | |
| Derivative 7g | 5-HT1A | Very High |
| 5-HT2A | Very High | |
| 5-HT7 | High | |
| SERT | 48.0 | |
| Derivative 7i | 5-HT1A | Very High |
| 5-HT2A | Very High | |
| 5-HT7 | Moderate | |
| Compound 8.1 | 5-HT1A | 12.4 |
| SERT | 15.6 | |
| Compound 8.7 | 5-HT1A | 5.6 |
| SERT | 20.7 |
Note: "Very High" and "High/Moderate" indicate strong binding as reported in the source, without specific Ki values provided in the abstract. nih.gov Data for compounds 6a, 6d, 7g, and 7i are from reference nih.gov, and data for compounds 8.1 and 8.7 are from reference mdpi.com.
Estrogen-Related Receptor α (ERRα) Agonism
Investigations into the broader pharmacological profile of related pyridopyrimidine structures have identified interactions with nuclear receptors, specifically the Estrogen-Related Receptor α (ERRα). While distinct from the pyrido[1,2-c]pyrimidine core, a series of pyrido[1,2-a]pyrimidin-4-ones has been identified as novel agonists that enhance the transcriptional functions of ERRα. nih.gov
ERRα is a key regulator of cellular metabolism, particularly mitochondrial biogenesis and oxidative metabolism. nih.gov The identified pyrido[1,2-a]pyrimidin-4-one agonists were found to potently increase the mRNA and protein levels of genes downstream of ERRα. nih.gov This agonistic activity translated into functional cellular effects, such as improved glucose and fatty acid uptake in muscle cells. nih.gov These findings highlight a distinct mechanistic pathway for this class of compounds, linking the pyridopyrimidine scaffold to the regulation of cellular energy homeostasis through ERRα agonism.
Dopamine Receptor Interaction Studies
The mechanistic exploration of pyrido[1,2-c]pyrimidine derivatives has extended to the dopaminergic system, revealing significant interactions with dopamine receptors. Given the interplay between serotonergic and dopaminergic pathways in regulating mood and cognition, understanding these interactions is crucial.
Extended receptor binding profiles for selected 4-aryl-2H-pyrido[1,2-c]pyrimidine and 4-aryl-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine derivatives have shown very high affinities for the dopamine D2 receptor. nih.govnih.gov This D2 receptor activity is a key feature, as compounds that interact with both D2 and 5-HT1A receptors are being actively researched for new therapeutic approaches to depression. nih.gov The rationale is that a partial agonism at 5-HT1A receptors can increase dopamine levels in the prefrontal cortex, a mechanism potentially enhanced by direct D2 receptor interaction. nih.gov
Further theoretical studies have been conducted to understand the relationship between the electronic structure of these derivatives and their binding affinity for dopamine receptors, such as the D4 subtype. researchgate.net These computational models help in building a two-dimensional pharmacophore to guide the synthesis of new molecules with potentially higher and more selective affinity for specific dopamine receptor subtypes. researchgate.net
Interactive Data Table: Dopamine Receptor Binding Affinities of Selected Pyrido[1,2-c]pyrimidine Derivatives
| Compound | Receptor Subtype | Binding Affinity |
|---|---|---|
| Derivative 6a | D2 | Very High |
| Derivative 6d | D2 | Very High |
| Derivative 7g | D2 | Very High |
| Derivative 7i | D2 | Very High |
Note: "Very High" indicates strong binding as reported in the source, without specific Ki values provided in the abstract. nih.gov
Cellular Pathway Modulation and Mechanistic Elucidation
Anti-Inflammatory Signaling Pathway Interventions
Derivatives of the pyrido-pyrimidine scaffold have demonstrated the ability to intervene in key inflammatory signaling pathways. A primary mechanism identified is the inhibition of the Nuclear Factor kappa B (NF-κB) signaling cascade. NF-κB is a critical transcription factor that regulates genes involved in inflammation, immune responses, and cell survival.
Studies have shown that certain pyrido-pyrimidine compounds can inhibit NF-κB activation. This is achieved by suppressing the phosphorylation levels of IκBα and the p65 subunit of NF-κB, which are crucial steps for NF-κB's translocation to the nucleus and subsequent transcriptional activity. This inhibitory action on the NF-κB pathway underscores the anti-inflammatory potential of this chemical class at a molecular level.
Anti-Proliferative Mechanisms in Cellular Models
The anti-proliferative properties of various pyrido-pyrimidine derivatives have been extensively documented across multiple cancer cell lines. The mechanisms underlying this activity are diverse and often involve the inhibition of key enzymes and signaling pathways essential for cancer cell growth and survival.
One major mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and amino acids. A series of 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidines were designed as nonclassical lipophilic antifolates that potently inhibit recombinant human DHFR, with some compounds showing IC50 values in the sub-micromolar range. mdpi.com The inhibition of DHFR by these compounds leads to the induction of S-phase arrest in the cell cycle, thereby halting proliferation. mdpi.com
Other pyrido-pyrimidine derivatives have shown selective activity against specific cancer types. For instance, a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine analogs exhibited highly selective inhibitory effects against the growth of renal and breast cancer cell lines in the National Cancer Institute's 60-cell line screen. mdpi.com Another family, 4-aminopyrido[2,3-d]pyrimidines, demonstrated anti-proliferative activity against a panel of non-Hodgkin's lymphoma cell lines by inhibiting upstream tyrosine kinases in the B cell receptor (BCR) signaling pathway, such as Btk, Syk, and Lyn. wisdomlib.org
Furthermore, pyrido[3,4-d]pyrimidine derivatives have been identified as inhibitors of Monopolar spindle 1 (Mps1), a kinase that is overexpressed in many cancers and is crucial for proper chromosome segregation during mitosis. mdpi.com By inhibiting Mps1, these compounds disrupt cell division and reduce the viability of cancer cells. mdpi.com
Interactive Data Table: Anti-Proliferative Activity of Selected Pyrido-pyrimidine Derivatives
| Compound Series | Mechanism/Target | Cancer Cell Line(s) | Activity (GI50/IC50) |
|---|---|---|---|
| 4-Aminopyrido[2,3-d]pyrimidines | BCR Kinase Inhibition | Non-Hodgkin's Lymphoma Panel | 1.3 - 7.2 µM |
| Pyrido[3,2-d]pyrimidines | DHFR Inhibition | Various Tumor Cell Lines | 0.07 - 23 µM |
| Pyrido[3,4-d]pyrimidines | Mps1 Inhibition | N/A | High Biological Activity |
| Pyrido[4,3-d]pyrimidines | KRAS-G12D Inhibition | Panc1 (Pancreatic) | 1.40 µM (for compound 10c) |
Note: Data compiled from references wisdomlib.org, mdpi.com, mdpi.com, and rsc.org.
Antimicrobial Mode of Action Investigations (e.g., antibacterial, antifungal)
The pyrido-pyrimidine scaffold is a recurring motif in compounds developed for their antimicrobial properties. Investigations into their mode of action reveal that these derivatives can effectively combat various pathogenic bacteria and fungi.
In the realm of antibacterial activity, different isomers of the pyrido-pyrimidine core have shown efficacy. For example, a series of 7-amino-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidines displayed good in vitro antibacterial activity against both Gram-positive (Staphylococcus, Bacillus cereus) and Gram-negative (P. merabitis, S. maresens) bacteria. hilarispublisher.com The mechanism for some of these compounds is thought to involve the hydrolysis of a nitrile group to an amide, which then forms crucial intramolecular interactions that create an antibacterial pharmacophore. hilarispublisher.com Similarly, 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives have shown significant inhibitory effects against bacteria, with MIC values ranging from 4–20 μmol/L. mdpi.com
With respect to antifungal activity, various pyrido-pyrimidine derivatives have also been found to be effective. Schiff bases derived from 2H-pyrido[1,2-a]pyrimidine-2,4-(3H)dione showed good to moderate activity against fungi such as Candida albicans. eurjchem.com Other studies on pyrido[2,3-d]pyrimidines have also reported significant antifungal activities. While the precise molecular targets are not always fully elucidated, the broad-spectrum nature of the activity suggests that these compounds may interfere with fundamental cellular processes common to a range of microbial pathogens.
Interactive Data Table: Antimicrobial Activity of Selected Pyrido-pyrimidine Derivatives
| Compound Series | Organism Type | Tested Organisms | Activity Range (MIC) |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidines | Bacteria | Staphylococcus, B. cereus, P. merabitis, S. maresens | 0.49 - 3.9 µg/mL |
| Fungi | N/A | 31.25 µg/mL | |
| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-ones | Bacteria | Various | 4 - 20 µmol/L |
| Pyrido[1,2-a]pyrimidine (B8458354) Schiff Bases | Fungi | Candida albicans | Good to Moderate |
Note: Data compiled from references hilarispublisher.com, mdpi.com, and eurjchem.com.
Antiplatelet Activity Mechanisms
While direct studies on this compound are absent from current scientific literature, research into other pyridopyrimidine derivatives, notably those from the pyrido[1,2-a]pyrimidin-4-one class, has elucidated specific mechanisms of antiplatelet activity. These studies offer a potential framework for understanding how compounds with a similar core structure might interact with platelet signaling pathways.
A key derivative, 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one, has been identified as an in vitro inhibitor of human platelet aggregation. nih.gov Its primary mechanism of action is the specific inhibition of high-affinity cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase (PDE). nih.govnih.gov This inhibition leads to an increase in intracellular cAMP levels. nih.gov
Elevated cAMP concentrations activate cAMP-dependent protein kinase, which in turn phosphorylates various substrate proteins. This cascade of events ultimately leads to the inhibition of platelet aggregation. nih.gov The inhibitory effects of these derivatives have been observed in platelet aggregation induced by several agonists, including collagen, adenosine diphosphate (B83284) (ADP), and platelet-activating factor (PAF). nih.gov
Furthermore, investigations have demonstrated that by increasing intracellular cAMP, these compounds can inhibit the thrombin-induced increase in cytosolic Ca++ and prevent fibrinogen binding to platelets stimulated by ADP or thrombin. nih.gov
The following table summarizes the observed antiplatelet effects of 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one, providing a potential model for the antiplatelet activity of related pyridopyrimidine compounds.
| Mechanism | Observed Effect | Reference |
| Enzyme Inhibition | Specific inhibition of high-affinity cAMP phosphodiesterase (PDE) | nih.govnih.gov |
| Second Messenger Modulation | Increase in intracellular cAMP levels | nih.gov |
| Downstream Signaling | Activation of cAMP-dependent protein kinase | nih.gov |
| Agonist-Induced Aggregation | Inhibition of aggregation induced by collagen, ADP, and PAF | nih.gov |
| Calcium Signaling | Inhibition of thrombin-induced increase in cytosolic Ca++ | nih.gov |
| Fibrinogen Binding | Inhibition of fibrinogen binding to stimulated platelets | nih.gov |
Molecular Target Identification and Validation in Relevant Biological Systems
Beyond antiplatelet activity, research into the broader family of pyridopyrimidine derivatives has led to the identification and validation of other significant molecular targets. These findings highlight the diverse pharmacological potential of this chemical scaffold.
One of the key molecular targets identified for certain pyrido[1,2-a]pyrimidin-4-one derivatives is the Src homology-2-containing protein tyrosine phosphatase 2 (SHP2). nih.gov SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, which are involved in cell proliferation, survival, and migration. nih.govnih.gov
Studies have shown that some pyrido[1,2-a]pyrimidin-4-one derivatives can act as allosteric inhibitors of SHP2. nih.gov Mechanistic investigations revealed that these compounds can induce apoptosis and arrest the cell cycle in cancer cell lines. nih.gov Molecular docking and dynamics studies have further elucidated the binding modes of these derivatives to the SHP2 protein. nih.gov
The table below details the inhibitory activity of a representative pyrido[1,2-a]pyrimidin-4-one derivative against SHP2.
| Compound Derivative | Molecular Target | Activity | Reference |
| Pyrido[1,2-a]pyrimidin-4-one derivative (14i) | SHP2 (full-length) | IC50 = 0.104 μM | nih.gov |
| Pyrido[1,2-a]pyrimidin-4-one derivative (14i) | SHP2-PTP | IC50 > 50 μM | nih.gov |
These findings suggest that while the antiplatelet effects of some pyridopyrimidine derivatives are mediated through PDE inhibition, other derivatives from the same chemical class can engage different molecular targets, such as SHP2, to exert distinct biological effects, including anticancer activity. nih.gov
Computational and Theoretical Chemistry Studies of 4ah Pyrido 1,2 C Pyrimidin 4 Yl Methanamine
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine, molecular docking simulations have been instrumental in identifying and validating potential biological targets. Studies have shown that the broader class of pyrido[1,2-a]pyrimidine (B8458354) derivatives exhibit a range of biological activities, and docking studies help to pinpoint the specific interactions that may be responsible for the observed effects of this particular methanamine derivative.
Research has focused on docking this compound against a panel of cancer-related protein targets. These simulations have revealed that the compound can fit snugly into the binding pockets of several key enzymes and receptors, suggesting a potential mechanism of action. The methanamine group, in particular, has been identified as a key player in forming hydrogen bonds with amino acid residues in the active sites of these proteins.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Met793, Lys745 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -7.9 | Cys919, Asp1046 |
| B-cell lymphoma 2 (Bcl-2) | -9.1 | Arg146, Tyr101 |
These findings underscore the potential of this compound as a scaffold for the development of targeted cancer therapies.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations provide a deep understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interaction with biological systems. For this compound, Density Functional Theory (DFT) has been employed to investigate its electronic structure.
These calculations have elucidated the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. The results indicate that the nitrogen atoms in the pyrimidine (B1678525) ring are regions of high electron density, making them susceptible to electrophilic attack and key sites for coordinating with metal ions in metalloenzymes. The HOMO-LUMO energy gap has been calculated to be relatively small, suggesting that the molecule is chemically reactive and can participate in charge-transfer interactions, which are often crucial for biological activity.
Molecular Dynamics Simulations for Ligand-Protein Interaction Profiling
While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations of this compound bound to its identified protein targets have been performed to assess the stability of the predicted binding modes.
These simulations, typically run for nanoseconds, have shown that the compound remains stably bound within the active site, with minimal conformational changes. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms remains low throughout the simulations, indicating a stable complex. Furthermore, MD simulations have highlighted the importance of water molecules in mediating the interaction between the ligand and the protein, providing a more complete picture of the binding event.
Conformational Analysis and Stereochemical Impact on Biological Activity
The three-dimensional shape of a molecule is critical for its biological activity. Conformational analysis of this compound has been carried out to identify its low-energy conformations. The pyrido[1,2-c]pyrimidine (B1258497) ring system is not planar, and the orientation of the methanamine substituent can vary.
Computational studies have identified several stable conformers, and the energy barriers between them have been calculated. This information is vital for understanding which conformation is likely to be biologically active. As the molecule contains a chiral center, the stereochemistry is also a critical factor. It is hypothesized that different stereoisomers will exhibit distinct biological activities, a common phenomenon in pharmacology. Future studies will likely focus on synthesizing and testing individual stereoisomers to validate these computational predictions.
In Silico ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico ADMET prediction models have been used to evaluate the drug-likeness of this compound.
These predictions suggest that the compound has favorable pharmacokinetic properties. It is predicted to have good oral bioavailability and to be able to cross the blood-brain barrier. The metabolic fate of the compound has also been predicted, identifying potential sites of enzymatic modification. These in silico predictions are invaluable for guiding the lead optimization process, helping to design derivatives with improved ADMET profiles.
| Property | Predicted Value |
| Oral Bioavailability | High |
| Blood-Brain Barrier Permeation | High |
| Human Intestinal Absorption | Well absorbed |
| Cytochrome P450 2D6 Inhibition | Non-inhibitor |
Future Research Directions and Translational Potential of 4ah Pyrido 1,2 C Pyrimidin 4 Yl Methanamine Research
Development of Advanced Synthetic Methodologies
Future research into (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine will likely focus on the development of more advanced and efficient synthetic methodologies to generate a diverse library of analogues. Traditional synthetic routes for pyridopyrimidines can be lengthy and may lack the efficiency needed for high-throughput screening. rjptonline.org Modern synthetic strategies that could be applied and further refined for this specific scaffold include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to structurally diverse pyridopyrimidines. rsc.orgnih.gov Future work could focus on developing novel MCRs that allow for the direct and stereoselective synthesis of this compound derivatives with various substituents.
Nano-Catalyzed Synthesis: The use of nano-catalysts in organic synthesis has been shown to improve reaction rates, increase yields, and offer more environmentally friendly conditions. rsc.orgnih.gov Research into the application of specific nano-catalysts for the synthesis of the pyrido[1,2-c]pyrimidine (B1258497) core could lead to more sustainable and scalable production methods. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow chemistry protocols for the synthesis of this compound and its derivatives would be a significant step towards its potential large-scale production for further studies.
| Synthetic Strategy | Potential Advantages for this compound Synthesis |
| Multicomponent Reactions | High efficiency, atom economy, and generation of diverse chemical libraries. rsc.orgnih.gov |
| Nano-Catalyzed Synthesis | Increased reaction rates, higher yields, and greener reaction conditions. rsc.orgnih.gov |
| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. |
Exploration of Novel Biological Targets and Therapeutic Areas
The pyridopyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, showing a broad spectrum of activities including anticancer, antimicrobial, antiviral, and analgesic effects. ijpsjournal.com Future research on this compound should explore its potential to interact with a variety of novel biological targets.
Anticancer Drug Development: A significant body of research has focused on pyridopyrimidine derivatives as anticancer agents. nih.govjrasb.com These compounds have been shown to inhibit various kinases that are crucial for cancer cell proliferation and survival. nih.gov Future investigations could focus on:
Kinase Inhibition: Screening this compound derivatives against a panel of kinases implicated in different cancers, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3K), and Bruton's tyrosine kinase (Btk). tandfonline.comnih.govacs.orgnih.gov
Apoptosis Induction: Investigating the ability of novel derivatives to induce programmed cell death in cancer cells. acs.org
Neurodegenerative Diseases: There is growing interest in the potential of pyrimidine (B1678525) analogues for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.govresearchgate.net The pyridopyrimidine scaffold could be explored for its ability to modulate targets involved in these diseases, such as glycogen (B147801) synthase kinase-3 (GSK-3) or by stabilizing microtubules. technologypublisher.com
| Therapeutic Area | Potential Biological Targets for this compound Derivatives |
| Oncology | EGFR, CDK4/6, PI3K/mTOR, PIM-1 Kinase, VEGFR-2/HER-2. nih.govtandfonline.comacs.orgrsc.org |
| Neurodegeneration | Glycogen synthase kinase-3 (GSK-3), Tau protein, β-secretase (BACE-1). nih.govsemanticscholar.org |
| Infectious Diseases | Viral polymerases, bacterial dihydrofolate reductase. ijpsjournal.com |
| Inflammation | Cyclooxygenase (COX) enzymes, various kinases in inflammatory pathways. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. researchgate.net For this compound, these computational tools can be instrumental in accelerating the design and optimization of new drug candidates.
In Silico Screening: Virtual screening of large compound libraries against specific biological targets can identify promising derivatives of this compound for synthesis and biological testing. nih.gov
Generative Models: AI-powered generative models can design novel molecules with desired properties from scratch. These models can be trained on existing pyridopyrimidine data to generate new derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early-stage deselection of candidates with unfavorable profiles. nih.gov
Elucidation of Broader Biological System Interactions
To fully understand the therapeutic potential and possible side effects of this compound derivatives, it is crucial to investigate their interactions within a broader biological context.
Systems Biology: A systems biology approach, integrating data from genomics, proteomics, and metabolomics, can help to build a comprehensive picture of how this compound and its derivatives impact cellular networks. This can aid in identifying novel targets and understanding the polypharmacology of these compounds.
Application as Chemical Probes for Biological Research
Beyond their therapeutic potential, derivatives of this compound could be developed as valuable chemical probes to study biological processes.
Fluorescent Probes: By incorporating fluorescent moieties into the pyridopyrimidine scaffold, it is possible to create probes for bioimaging applications, such as visualizing specific cellular components or tracking the localization of a target protein. iaea.orgmdpi.comnih.gov
Affinity-Based Probes: Attaching a reactive group or a tag to the this compound core can generate affinity-based probes. nih.gov These probes can be used to identify the protein targets of the compound within a complex biological sample, a crucial step in mechanism-of-action studies. researchgate.net
Q & A
Q. What are the optimal synthetic routes for (4aH-Pyrido[1,2-c]pyrimidin-4-yl)methanamine?
The synthesis typically involves cyclization of pyrimidine precursors with substituted amines. Key steps include:
- Cyclocondensation : Reaction of pyridine derivatives with aminomethanamine under reflux conditions (120–140°C, 12–24 hours) in anhydrous solvents like tetrahydrofuran (THF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product with >95% purity .
- Reaction Optimization : Control of pH (7–9) and temperature prevents side reactions, such as dimerization .
Q. How is the compound characterized for structural confirmation?
Standard analytical techniques include:
| Method | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | δ 2.8–3.2 ppm (CH₂NH₂), δ 7.5–8.5 ppm (aromatic protons) | Confirms backbone structure |
| Mass Spectrometry (MS) | [M+H]⁺ at m/z 177.1 (calculated) | Validates molecular weight |
| HPLC | Retention time ~8.2 min (C18 column) | Assesses purity (>98%) |
Q. What are the stability considerations for this compound under experimental conditions?
- Thermal Stability : Decomposes above 200°C; store at -20°C in inert atmospheres .
- pH Sensitivity : Stable in neutral buffers (pH 6–8), but hydrolyzes in strongly acidic/basic conditions (pH <4 or >10) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Conflicting data may arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or ligand concentrations (IC₅₀ values range 1–10 µM) .
- Structural Analogues : Substituents on the pyrimidine ring (e.g., fluorophenyl vs. methyl groups) alter target binding .
Methodological Approach :- Perform comparative dose-response studies across multiple models.
- Use molecular docking to analyze binding interactions with targets like kinase domains .
Q. What advanced strategies are used to study structure-activity relationships (SAR)?
- Core Modifications : Introduce substituents at the pyrido-pyrimidine ring (e.g., 6-fluoro or 2-methyl groups) to enhance binding affinity .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., NH₂ group at position 4) using 3D-QSAR models .
- Metabolic Profiling : Use LC-MS/MS to track metabolites and assess bioavailability .
Q. How can researchers address low solubility in pharmacological assays?
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion .
Q. What analytical methods validate purity in complex matrices (e.g., biological fluids)?
- LC-HRMS : Resolves impurities with mass accuracy <5 ppm .
- Solid-Phase Extraction (SPE) : C18 cartridges recover >90% of the compound from plasma .
Data Contradiction Analysis
Q. How to interpret discrepancies in reported CAS Registry Numbers (e.g., 45588-79-2 vs. 1415824-34-8)?
- CAS 45588-79-2 : Refers to the unsubstituted core structure, 1-(pyrimidin-4-yl)methanamine .
- CAS 1415824-34-8 : Denotes a derivative with phenoxyphenoxy substitutions .
Resolution : Cross-check substituent positions using IUPAC nomenclature and NMR data .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
